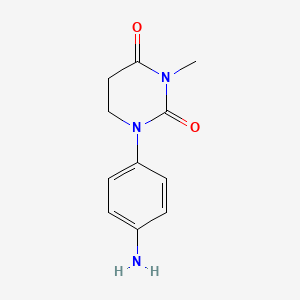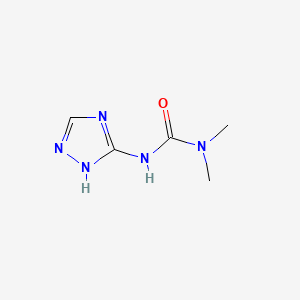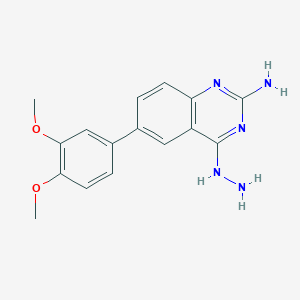![molecular formula C16H7ClF3N3O B13947903 Benzonitrile, 3-[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxazolyl]- CAS No. 502422-46-0](/img/structure/B13947903.png)
Benzonitrile, 3-[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxazolyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 3-[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxazolyl]- is a complex organic compound that features a benzonitrile core substituted with a pyridinyl and oxazolyl group. The presence of the trifluoromethyl group and chlorine atom adds to its unique chemical properties, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of benzonitrile, 3-[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxazolyl]- typically involves multi-step organic reactions. One common method includes the ammoxidation of substituted toluenes, where the starting material undergoes oxidation in the presence of ammonia and a catalyst to form the nitrile group . Another method involves the dehydration of aldoximes derived from substituted benzaldehydes . Industrial production often employs these methods due to their efficiency and scalability.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of appropriate catalysts and conditions. Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 3-[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxazolyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: It is used in the production of pigments, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, making it effective in modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other benzonitrile derivatives with different substituents, such as:
4-Chlorobenzonitrile: Used in the synthesis of pigments and dyes.
3,5-Bis(trifluoromethyl)benzonitrile: Used in the synthesis of pharmaceuticals and agrochemicals.
4-(Trifluoromethyl)benzonitrile: An intermediate in the synthesis of fluvoxamine. The uniqueness of benzonitrile, 3-[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxazolyl]- lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
502422-46-0 |
|---|---|
Molekularformel |
C16H7ClF3N3O |
Molekulargewicht |
349.69 g/mol |
IUPAC-Name |
3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-oxazol-2-yl]benzonitrile |
InChI |
InChI=1S/C16H7ClF3N3O/c17-12-5-11(16(18,19)20)7-22-14(12)13-8-24-15(23-13)10-3-1-2-9(4-10)6-21/h1-5,7-8H |
InChI-Schlüssel |
ROQYQCOWQVBTHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C2=NC(=CO2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Dichloro-2-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13947821.png)
![Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]-](/img/structure/B13947823.png)
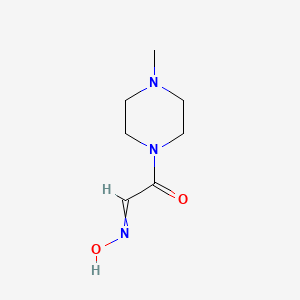
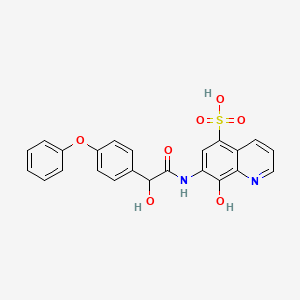
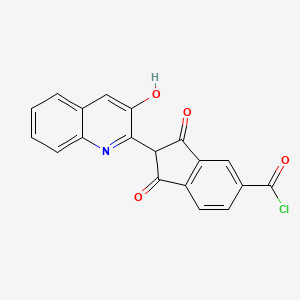
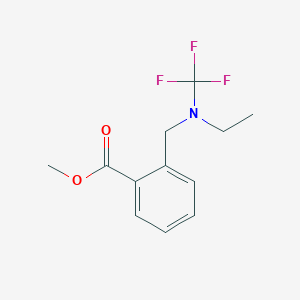
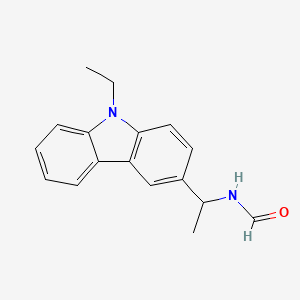
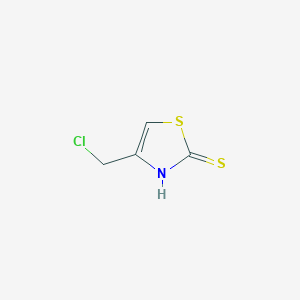
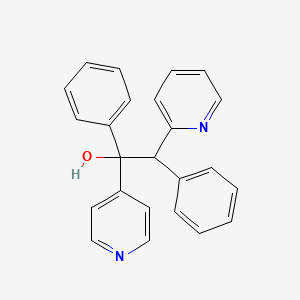
![9-Chloro-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-7-carboxylic acid](/img/structure/B13947881.png)
